molecular formula C17H18N2O5S B4877009 4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID

4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID

Cat. No.: B4877009
M. Wt: 362.4 g/mol
InChI Key: XNRQXMGEIFMLMV-UHFFFAOYSA-N
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Description

4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxyaniline group, a thienyl group, and a butanoic acid moiety

Properties

IUPAC Name

4-[[3-[(2-ethoxyphenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-2-24-13-6-4-3-5-12(13)18-16(23)11-9-10-25-17(11)19-14(20)7-8-15(21)22/h3-6,9-10H,2,7-8H2,1H3,(H,18,23)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRQXMGEIFMLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with a thienyl derivative under specific conditions to form the intermediate product. This intermediate is then reacted with butanoic acid derivatives to yield the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-({3-[(2-ETHOXYANILINO)CARBONYL]-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID

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